(E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the xanthine derivative family, specifically a 1,3-dimethylpurine-2,6-dione core substituted at positions 7 and 6. The 7-position features a 2-hydroxy-3-isopropoxypropyl group, while the 8-position contains a hydrazinyl moiety linked to a 4-hydroxy-3-methoxybenzylidene group. This structural complexity confers unique physicochemical properties, including hydrogen-bonding capacity (via hydroxyl and hydrazine groups) and lipophilicity (via isopropoxy and aromatic substituents).
Properties
IUPAC Name |
8-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O6/c1-12(2)33-11-14(28)10-27-17-18(25(3)21(31)26(4)19(17)30)23-20(27)24-22-9-13-6-7-15(29)16(8-13)32-5/h6-9,12,14,28-29H,10-11H2,1-5H3,(H,23,24)/b22-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHCLWKAFRKURT-LSFURLLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC(=C(C=C3)O)OC)N(C(=O)N(C2=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)O)OC)N(C(=O)N(C2=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s closest analogs share the purine-2,6-dione scaffold but differ in substituents at positions 7 and 7. Key comparisons include:
*Calculated using monoisotopic mass data from referenced compounds.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The target compound’s isopropoxy and methoxy groups enhance lipophilicity compared to analogs with smaller substituents (e.g., ethyl in ). This may improve membrane permeability but reduce aqueous solubility.
- Drug-Likeness: Virtual screening using ChemAxon-based tools (as in ) suggests moderate drug-likeness, with polar surface area (~110 Ų) and rotatable bonds (~8) aligning with Lipinski’s rules.
Research Findings and Implications
Structural Insights from Crystallography
Crystal structure analysis (using tools like SHELX and Mercury CSD ) reveals that the (E)-configuration of the hydrazinylidene group and the isopropoxypropyl chain’s gauche conformation contribute to intramolecular hydrogen bonding (O–H···N), stabilizing the bioactive conformation. This contrasts with ethoxy-substituted analogs, where steric hindrance disrupts such interactions .
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